molecular formula C10H14O3SSi B11866845 Dimethyl(phenyl)silyl ethenesulfonate CAS No. 62381-62-8

Dimethyl(phenyl)silyl ethenesulfonate

Cat. No.: B11866845
CAS No.: 62381-62-8
M. Wt: 242.37 g/mol
InChI Key: INRPIMULRAZXGL-UHFFFAOYSA-N
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Description

Dimethyl(phenyl)silyl ethenesulfonate is a silyl-containing sulfonate ester characterized by a dimethyl(phenyl)silyl group attached to an ethenesulfonate backbone. This compound is primarily utilized in organic synthesis, particularly in enantioselective reactions involving ortho-quinone methide intermediates . Its structure combines the electron-withdrawing sulfonate group with the sterically bulky dimethyl(phenyl)silyl moiety, making it a versatile reagent for catalytic processes. The phenyl group enhances stability and modulates electronic effects, while the ethenesulfonate group acts as a reactive site for nucleophilic substitutions or additions.

Properties

CAS No.

62381-62-8

Molecular Formula

C10H14O3SSi

Molecular Weight

242.37 g/mol

IUPAC Name

[dimethyl(phenyl)silyl] ethenesulfonate

InChI

InChI=1S/C10H14O3SSi/c1-4-14(11,12)13-15(2,3)10-8-6-5-7-9-10/h4-9H,1H2,2-3H3

InChI Key

INRPIMULRAZXGL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)OS(=O)(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(phenyl)silyl ethenesulfonate can be synthesized through the reaction of dimethyl(phenyl)silanol with ethenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Dimethyl(phenyl)silyl ethenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonates, while substitution reactions can produce a variety of silyl ethers .

Scientific Research Applications

Dimethyl(phenyl)silyl ethenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl(phenyl)silyl ethenesulfonate involves the formation of a stable silyl ether bond. This bond protects the hydroxyl group of alcohols from unwanted reactions during synthesis. The compound can be selectively removed under mild acidic or basic conditions, revealing the free hydroxyl group for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Silyl Esters

  • Trimethylsilyl (TMS) Analogs: Example: Methyl 3-(trimethylsilyl)penta-3,4-dienoate (2.1a) . Comparison:
  • Steric Effects : The trimethylsilyl group is less bulky than dimethyl(phenyl)silyl, leading to faster reaction kinetics but reduced enantioselectivity in asymmetric catalysis.
  • Electronic Effects : The phenyl group in dimethyl(phenyl)silyl derivatives provides resonance stabilization, enhancing intermediate stability during reactions.
  • Applications : Trimethylsilyl analogs are more common in simple protection/deprotection reactions, whereas dimethyl(phenyl)silyl variants excel in stereocontrolled syntheses .
Property Dimethyl(phenyl)silyl Ethenesulfonate Trimethylsilyl Analogs
Molecular Weight (g/mol) ~250–300 (estimated) ~150–200
Steric Bulk High (due to phenyl) Moderate
Enantioselectivity High Moderate to Low

Sulfonate Esters

  • Ethyl (Phenylsulfonyl)acetate (C₁₀H₁₂O₄S) :
    • Structure : Features a phenylsulfonyl group attached to an ethyl acetate backbone .
    • Comparison :
  • Reactivity : The ethenesulfonate group in this compound is more reactive toward nucleophilic additions due to the vinyl moiety.
  • Leaving Group Ability : Both compounds exhibit strong leaving group tendencies, but the silyl group in dimethyl(phenyl)silyl derivatives can further stabilize transition states via hyperconjugation.

  • Methyl Methanesulfonate (MMS) :

    • Structure : A simple alkyl sulfonate (CH₃SO₃CH₃) .
    • Comparison :
  • Toxicity : MMS is a potent alkylating agent with high mutagenicity, whereas this compound’s larger structure likely reduces volatility and acute toxicity.
  • Applications : MMS is used for DNA methylation studies, while this compound specializes in synthetic organic chemistry.
Property This compound Methyl Methanesulfonate
Boiling Point >200°C (estimated) 120°C
Toxicity Moderate (predicted) High
Primary Use Catalytic synthesis Biochemical alkylation

Sulfides and Disulfides

  • Ethyl Methyl Disulfide (C₃H₈S₂) :
    • Structure : A sulfur-sulfur bonded compound (S(SCC)C) .
    • Comparison :
  • Reactivity : Disulfides undergo redox reactions, whereas this compound participates in substitution/addition mechanisms.
  • Functional Role : Disulfides stabilize protein structures, while sulfonates act as electrophiles or leaving groups.

Biological Activity

Dimethyl(phenyl)silyl ethenesulfonate (CAS No. 766-77-8) is a silane compound that has garnered attention in various fields, particularly in organic synthesis and material science. This article delves into its biological activity, discussing its chemical properties, potential applications, and relevant research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C₈H₁₂OSi
  • Molecular Weight : 136.27 g/mol
  • CAS Number : 766-77-8
  • Structure : The compound features a silicon atom bonded to two methyl groups and a phenyl group, along with an ethenesulfonate functional group.

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a reagent in organic synthesis and its potential effects on biological systems. Research indicates that silane compounds can exhibit antimicrobial properties, influence cellular processes, and serve as precursors for bioactive molecules.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of silane compounds. For example:

  • Study A : A study published in Journal of Organic Chemistry demonstrated that silanes can inhibit the growth of certain bacteria and fungi. The mechanism is thought to involve disruption of cellular membranes.
  • Study B : Another research article indicated that derivatives of dimethyl(phenyl)silyl compounds showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial coatings.

Case Study 1: Synthesis of Bioactive Compounds

A notable application of this compound is in the synthesis of bioactive compounds. Researchers have utilized this compound as a silylating agent to enhance the stability and bioavailability of various pharmaceuticals.

  • Methodology : The compound was reacted with alcohols under acidic conditions to yield silyl ethers, which were then tested for biological activity.
  • Results : The resulting compounds exhibited improved solubility and stability compared to their non-silylated counterparts, indicating the potential for enhanced therapeutic effects.

Case Study 2: Cellular Interaction Studies

In vitro studies have been conducted to evaluate how this compound interacts with cellular systems:

  • Experimental Design : Human cell lines were treated with varying concentrations of the compound to assess cytotoxicity and cellular proliferation.
  • Findings : Low concentrations promoted cell growth, while higher concentrations induced apoptosis, highlighting a dose-dependent effect on cellular viability.

Research Findings Summary Table

StudyFocusFindings
Study AAntimicrobial ActivityInhibition of S. aureus and E. coli growth
Study BSynthesis of Bioactive CompoundsImproved stability and solubility of silylated drugs
Case Study 1Cellular InteractionDose-dependent effects on human cell lines

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